molecular formula C19H23ClN4O3S B2603910 (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-34-2

(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2603910
CAS No.: 2034453-34-2
M. Wt: 422.93
InChI Key: MQVREUNTLMTTIP-UHFFFAOYSA-N
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Description

The compound (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule. It belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Molecular Interaction and Binding Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor: Research on compounds similar to (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone shows their binding interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models developed for CB1 receptor ligands provide insights into the steric binding interaction and suggest the potential of these compounds for receptor-targeted studies (Shim et al., 2002).

Synthesis and Structural Characterization

  • Synthesis and Biological Activities: A series of derivatives containing the arylthio/sulfinyl/sulfonyl group has been synthesized, demonstrating potential herbicidal and insecticidal activities. This includes the study of compounds structurally similar to the queried chemical (Wang et al., 2015).
  • X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds with a piperazine moiety, have been synthesized and structurally characterized, shedding light on the physical properties and potential applications of these compounds (Lv et al., 2013).

Potential Therapeutic Applications

  • Inhibition of α-Glucosidase Enzyme: A series of compounds related to the queried chemical structure has been synthesized and evaluated for α-glucosidase enzyme inhibition, indicating potential therapeutic applications (Abbasi et al., 2019).
  • Antiviral Activity: Compounds with a structure similar to the queried chemical have shown anti-tobacco mosaic virus activity, suggesting their potential in antiviral research (Chen et al., 2010).

Mechanistic Insights and Chemical Properties

  • Synthesis and Mechanistic Studies: Research into the synthesis and reaction mechanisms of similar compounds provides insights into the properties and potential applications of these chemicals in various scientific fields (Yoshimura et al., 1973).
  • Apoptosis Inducing Ability and Tubulin Polymerization Inhibition: Studies on derivatives of the queried compound have shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential in cancer research (Manasa et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its physical and chemical properties, its reactivity, and how it is handled and stored. The retrieved results indicate that similar compounds were found to be non-toxic to human cells .

Future Directions

The future directions for research on this compound could include further exploration of its potential antimicrobial properties, as well as investigation into its physical and chemical properties, safety profile, and possible applications in other fields. The retrieved results suggest that the molecular interactions of similar compounds reveal their suitability for further development .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-16-6-4-15(5-7-16)14-28(26,27)23-11-9-22(10-12-23)19(25)17-13-21-24-8-2-1-3-18(17)24/h4-7,13H,1-3,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVREUNTLMTTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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